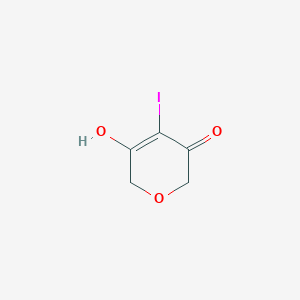
2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₈H₁₁ClO₂ It is a chlorinated derivative of cyclohexenone, featuring both hydroxyl and chloro substituents on a dimethylated cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the chlorination of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-chloro-5,5-dimethylcyclohex-2-en-1-ol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 2-Chloro-5,5-dimethylcyclohex-2-en-1,4-dione.
Reduction: 2-Chloro-5,5-dimethylcyclohex-2-en-1-ol.
Substitution: 2-Amino-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and chloro groups enable the compound to participate in hydrogen bonding and halogen bonding, respectively, which can influence its binding to enzymes or receptors. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with biological macromolecules.
Comparación Con Compuestos Similares
- 2-Chloro-5,5-dimethylcyclohex-2-en-1-one
- 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2,2’-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
Comparison: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both hydroxyl and chloro substituents on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one of these functional groups. The combination of these groups also enhances its potential biological activity and versatility in synthetic applications.
Propiedades
Número CAS |
70990-68-0 |
|---|---|
Fórmula molecular |
C8H11ClO2 |
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
Clave InChI |
DGNMCZASYCDCQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C(=O)C1)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


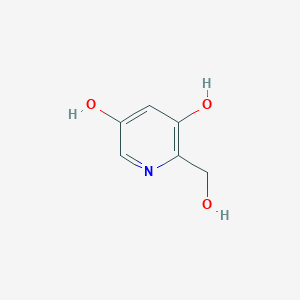
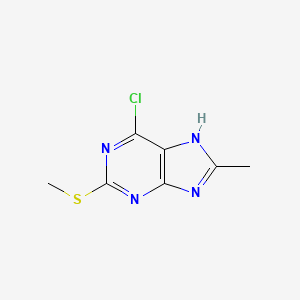
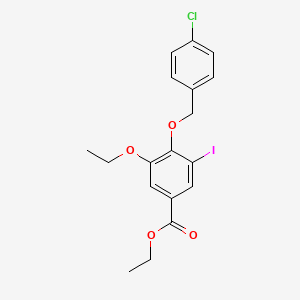
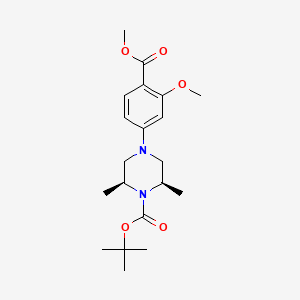

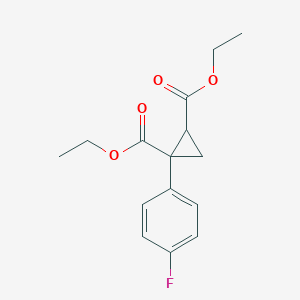
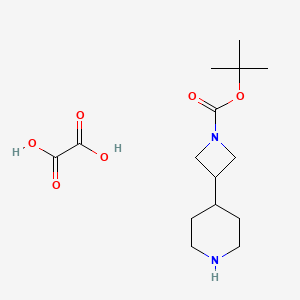
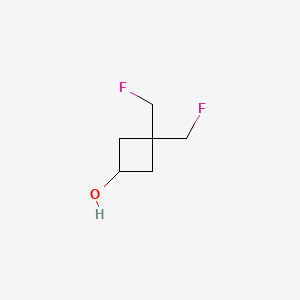
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
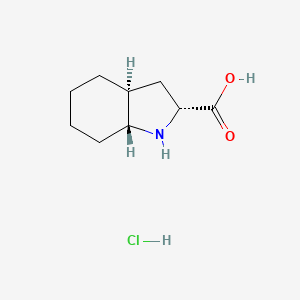

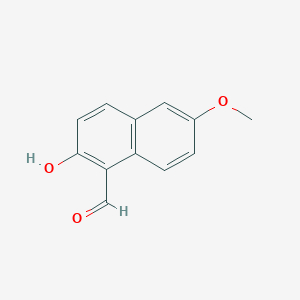
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
